Cas no 1016987-87-3 (b-D-Glucopyranoside,(1S,4aR,5S,7aS)-1,4a,5,7a-tetrahydro-5-[(4-hydroxybenzoyl)oxy]-7-(hydroxymethyl)cyclopenta[c]pyran-1-yl)
![b-D-Glucopyranoside,(1S,4aR,5S,7aS)-1,4a,5,7a-tetrahydro-5-[(4-hydroxybenzoyl)oxy]-7-(hydroxymethyl)cyclopenta[c]pyran-1-yl structure](https://ja.kuujia.com/scimg/cas/1016987-87-3x500.png)
1016987-87-3 structure
商品名:b-D-Glucopyranoside,(1S,4aR,5S,7aS)-1,4a,5,7a-tetrahydro-5-[(4-hydroxybenzoyl)oxy]-7-(hydroxymethyl)cyclopenta[c]pyran-1-yl
b-D-Glucopyranoside,(1S,4aR,5S,7aS)-1,4a,5,7a-tetrahydro-5-[(4-hydroxybenzoyl)oxy]-7-(hydroxymethyl)cyclopenta[c]pyran-1-yl 化学的及び物理的性質
名前と識別子
-
- b-D-Glucopyranoside,(1S,4aR,5S,7aS)-1,4a,5,7a-tetrahydro-5-[(4-hydroxybenzoyl)oxy]-7-(hydroxymethyl)cyclopenta[c]pyran-1-yl
- 6-O-p-Hydroxybenzoylaucubin
- (1S,4aR,5S,7aS)-1-(β-D-Glucopyranosyloxy)-7-(hydroxymethyl)-1,4a, 5,7a-tetrahydrocyclopenta[c]pyran-5-yl 4-hydroxybenzoate
- b-D-Glucopyranoside,(1S,4aR,5S,7aS)-1,4a,5,7a-tetrahydro-5-[(4-hydroxybenzoyl)oxy]-7-(hydroxym...
- Derwentioside B
- [ "Derwentioside B" ]
- (1S,4aR,5S,7aS)-1,4a,5,7a-Tetrahydro-5-[(4-hydroxybenzoyl)oxy]-7-(hydroxymethyl)cyclopenta[c]pyran-1-yl -D-glucopyranoside
- AKOS032961579
- 1016987-87-3
- [(1S,4aR,5S,7aS)-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-5-yl] 4-hydroxybenzoate
- FS-10073
- NCGC00380149-01
- NCGC00380149-01_C22H26O11_Benzoic acid, 4-hydroxy-, 1-(hexopyranosyloxy)-1,4a,5,7a-tetrahydro-7-(hydroxymethyl)cyclopenta[c]pyran-5-yl ester
- MEGxp0_000546
- (1S,4aR,5S,7aS)-1,4a,5,7a-Tetrahydro-5-[(4-hydroxybenzoyl)oxy]-7-(hydroxymethyl)cyclopenta[c]pyran-1-yl beta-D-glucopyranoside
- (1S,4AR,5S,7aS)-7-(hydroxymethyl)-1-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-5-yl 4-hydroxybenzoate
-
- インチ: InChI=1S/C22H26O11/c23-8-11-7-14(31-20(29)10-1-3-12(25)4-2-10)13-5-6-30-21(16(11)13)33-22-19(28)18(27)17(26)15(9-24)32-22/h1-7,13-19,21-28H,8-9H2/t13-,14+,15+,16+,17+,18-,19+,21-,22-/m0/s1
- InChIKey: JZWZFNOVWZEQMF-QNAXTHAFSA-N
- ほほえんだ: OC[C@@H]1[C@@H](O)[C@H](O)[C@@H](O)[C@H](O[C@H]2[C@@H]3C(CO)=C[C@@H](OC(C4=CC=C(O)C=C4)=O)[C@@H]3C=CO2)O1
計算された属性
- せいみつぶんしりょう: 466.14800
- どういたいしつりょう: 466.14751164g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 6
- 水素結合受容体数: 11
- 重原子数: 33
- 回転可能化学結合数: 7
- 複雑さ: 747
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 9
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.1
- トポロジー分子極性表面積: 175Ų
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.6±0.1 g/cm3
- ふってん: 762.8±60.0 °C at 760 mmHg
- フラッシュポイント: 265.3±26.4 °C
- PSA: 175.37000
- LogP: -1.23120
- じょうきあつ: 0.0±2.7 mmHg at 25°C
b-D-Glucopyranoside,(1S,4aR,5S,7aS)-1,4a,5,7a-tetrahydro-5-[(4-hydroxybenzoyl)oxy]-7-(hydroxymethyl)cyclopenta[c]pyran-1-yl セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
b-D-Glucopyranoside,(1S,4aR,5S,7aS)-1,4a,5,7a-tetrahydro-5-[(4-hydroxybenzoyl)oxy]-7-(hydroxymethyl)cyclopenta[c]pyran-1-yl 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O24560-5mg |
(1S,4aR,5S,7aS)-1-(β-D-Glucopyranosyloxy)-7-(hydroxymethyl)-1,4a, 5,7a-tetrahydrocyclopenta[c]pyran-5-yl 4-hydroxybenzoate |
1016987-87-3 | 5mg |
¥5600.0 | 2021-09-08 | ||
TargetMol Chemicals | TN3188-5mg |
6-O-p-Hydroxybenzoylaucubin |
1016987-87-3 | 5mg |
¥ 3940 | 2024-07-20 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3188-1 mg |
6-O-p-Hydroxybenzoylaucubin |
1016987-87-3 | 1mg |
¥2835.00 | 2021-09-23 | ||
TargetMol Chemicals | TN3188-5 mg |
6-O-p-Hydroxybenzoylaucubin |
1016987-87-3 | 98% | 5mg |
¥ 3,940 | 2023-07-11 | |
TargetMol Chemicals | TN3188-1 ml * 10 mm |
6-O-p-Hydroxybenzoylaucubin |
1016987-87-3 | 1 ml * 10 mm |
¥ 4040 | 2024-07-20 | ||
TargetMol Chemicals | TN3188-1 mL * 10 mM (in DMSO) |
6-O-p-Hydroxybenzoylaucubin |
1016987-87-3 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4040 | 2023-09-15 | |
A2B Chem LLC | AE17446-5mg |
6-O-p-Hydroxybenzoylaucubin |
1016987-87-3 | 5mg |
$702.00 | 2024-04-20 |
b-D-Glucopyranoside,(1S,4aR,5S,7aS)-1,4a,5,7a-tetrahydro-5-[(4-hydroxybenzoyl)oxy]-7-(hydroxymethyl)cyclopenta[c]pyran-1-yl 関連文献
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
-
Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
-
Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
1016987-87-3 (b-D-Glucopyranoside,(1S,4aR,5S,7aS)-1,4a,5,7a-tetrahydro-5-[(4-hydroxybenzoyl)oxy]-7-(hydroxymethyl)cyclopenta[c]pyran-1-yl) 関連製品
- 193969-08-3(10-O-Vanilloylaucubin)
- 11027-63-7(Agnuside)
- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)
- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)
- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)
- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)
- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)
- 68551-17-7(Isoalkanes, C10-13)
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)
- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)
推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:1016987-87-3)6-O-p-Hydroxybenzoylaucubin

清らかである:>98%
はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized
価格 ($):問い合わせ